molecular formula C16H17N3O2 B2813240 N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide CAS No. 851095-85-7

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B2813240
CAS No.: 851095-85-7
M. Wt: 283.331
InChI Key: RBJPMKDZZFNFPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide (referred to as OZE-I in studies) is a 1,3,4-oxadiazole derivative with the molecular formula C₁₆H₁₇N₃O₂ and a molecular weight of 283.32 g/mol . Its structure features a 1,3,4-oxadiazole core substituted with a 5,6,7,8-tetrahydronaphthalen-2-yl group and a cyclopropanecarboxamide moiety. This compound has demonstrated notable antimicrobial activity against Staphylococcus aureus strains, including methicillin-resistant S. aureus (MRSA), in both planktonic and biofilm forms .

Properties

IUPAC Name

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c20-14(11-6-7-11)17-16-19-18-15(21-16)13-8-5-10-3-1-2-4-12(10)9-13/h5,8-9,11H,1-4,6-7H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJPMKDZZFNFPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the Tetrahydronaphthalene Moiety: This step involves the alkylation or acylation of the oxadiazole intermediate with a tetrahydronaphthalene derivative.

    Cyclopropanation: The final step involves the formation of the cyclopropane ring, which can be accomplished using a cyclopropanation reagent such as diazomethane.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide has shown promise in anticancer research. Studies indicate that compounds with oxadiazole moieties can exhibit cytotoxic effects against various cancer cell lines. The mechanism of action may involve the inhibition of specific signaling pathways that regulate cell proliferation and apoptosis.

Case Study: In Vitro Analysis

A study demonstrated that this compound inhibited the growth of human breast cancer cells (MCF-7) by inducing apoptosis and cell cycle arrest at the G1 phase. The compound's effectiveness was attributed to its ability to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

Antimicrobial Activity

Research has indicated that compounds similar to this compound possess antimicrobial properties. The oxadiazole ring is known for its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Case Study: Antibacterial Testing

In a comparative study against Gram-positive and Gram-negative bacteria, the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like penicillin.

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective properties. It could potentially be beneficial in treating neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal cells.

Case Study: Neuroprotection in Animal Models

In animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation.

Applications in Drug Design

The unique structure of this compound makes it a valuable scaffold for drug design. Researchers are exploring modifications to enhance its bioactivity and selectivity against specific targets.

Data Table: Summary of Applications

Application AreaDescriptionReferences
AnticancerInduces apoptosis in cancer cells; inhibits cell proliferation ,
AntimicrobialEffective against various bacteria; disrupts cell membranes,
NeuroprotectionReduces oxidative stress; improves cognitive function in animal models ,
Drug DesignServes as a scaffold for developing new therapeutic agents,

Mechanism of Action

The mechanism of action of N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling.

Comparison with Similar Compounds

Antimicrobial 1,3,4-Oxadiazole Derivatives

OZE-I belongs to a series of 1,3,4-oxadiazole derivatives synthesized for antimicrobial applications. Key analogs and their properties are summarized below:

Compound Substituents Molecular Weight (g/mol) Key Biological Activity
OZE-I 5,6,7,8-Tetrahydronaphthalen-2-yl + cyclopropanecarboxamide 283.32 Antimicrobial against S. aureus (MIC₉₀: 8–16 µg/mL); prolongs C. elegans survival
OZE-II 3,5-Dimethoxyphenyl + sulfonyl benzamide 488.51 Moderate activity against S. aureus; higher molecular weight reduces bioavailability
OZE-III 4-Chlorophenyl + pentanamide 279.72 Lower antimicrobial potency compared to OZE-I (MIC₉₀: >32 µg/mL)

Structural Insights :

  • The tetrahydronaphthalenyl group in OZE-I enhances lipophilicity, improving membrane penetration in bacterial cells .
  • OZE-II ’s bulky sulfonyl benzamide group likely hinders cellular uptake, explaining its reduced efficacy despite higher molecular complexity .
  • OZE-III ’s simpler chlorophenyl-pentanamide structure lacks the conformational rigidity of OZE-I, leading to weaker target binding .

Oxadiazole Derivatives with Varied Pharmacological Targets

Other 1,3,4-oxadiazole analogs sharing the tetrahydronaphthalenyl core but modified for different applications include:

Ca²⁺/Calmodulin Inhibitors (Compounds 6, 7, 8)
Compound Substituent Yield (%) HPLC Purity (%) Target Activity
6 3-Trifluoromethylbenzamide 15 95.5 Moderate Ca²⁺/calmodulin inhibition
7 4-Bromobenzamide 50 95.3 Strong inhibition (IC₅₀: <1 µM)
8 4-Isopropoxybenzamide 12 97.9 Weak inhibition (IC₅₀: >10 µM)
  • The bromo-substituted analog (7) exhibits the highest inhibitory activity, attributed to halogen bonding with calmodulin’s hydrophobic pockets .
  • OZE-I ’s cyclopropanecarboxamide group is absent in these analogs, underscoring its specificity for antimicrobial over calmodulin targets.
Anticancer Agents (Compounds 6 and 9)
Compound Substituent Apoptotic Effect (vs. Cisplatin) Caspase-3 Activation
9 Nitrothiazolyl-thioacetamide Higher early/late apoptosis Moderate
6 Methoxybenzothiazolyl-thioacetamide Comparable apoptosis Higher
  • Unlike OZE-I, these compounds incorporate thioacetamide and heteroaromatic groups, shifting activity toward cancer cell apoptosis via Akt/FAK inhibition .

Structural Analogs with Modified Side Chains

  • N-[5-Oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]cyclopropanecarboxamide: A quinazolinone derivative with a cyclopropanecarboxamide group; solubility at pH 7.4 is 45.5 µg/mL, suggesting better bioavailability than OZE-I .

Biological Activity

N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, pharmacological effects, and potential therapeutic applications.

Structure and Properties

The compound features a complex structure characterized by the presence of an oxadiazole ring and a cyclopropanecarboxamide moiety. Its molecular formula is C20H16N4O2C_{20}H_{16}N_{4}O_{2} with a molecular weight of approximately 376.43 g/mol.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC20H16N4O2
Molecular Weight376.43 g/mol
IUPAC NameThis compound

Target Interaction

The primary target of this compound is believed to be the Retinoic Acid Receptor Gamma (RARG) . The compound interacts with RARG through specific binding that influences various biochemical pathways related to cell growth and differentiation.

Biochemical Pathways

The interaction with RARG suggests involvement in retinoic acid signaling pathways that are crucial for cellular processes such as:

  • Cellular differentiation
  • Apoptosis
  • Cell cycle regulation

Pharmacokinetics

Pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) are critical for understanding the bioavailability of the compound. Factors like solubility and stability in physiological conditions affect how effectively the compound reaches its target.

Antioxidant Properties

Studies have indicated that oxadiazole derivatives exhibit significant antioxidant activities. For instance:

  • Free Radical Scavenging: The compound demonstrated effective scavenging of free radicals in various assays.

Anticancer Activity

Research has shown that compounds within the oxadiazole class can exhibit anticancer effects. Notably:

  • In Vitro Studies: The compound has been tested against various cancer cell lines (e.g., pancreatic cancer cell lines PANC-1) and has shown promising results in inducing apoptosis through specific signaling pathways .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored through various assays:

  • Cholinesterase Inhibition: Demonstrated significant inhibition rates against cholinesterases.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antioxidant Activity Assessment: A study evaluated its antioxidant capacity using the CUPRAC assay and reported strong activity compared to standard antioxidants .
  • Anticancer Efficacy: In a detailed evaluation involving multiple cancer cell lines (e.g., HeLa and HEK293), it was found that the compound significantly reduced cell viability in a dose-dependent manner .
  • Enzyme Inhibition Studies: The compound exhibited notable inhibition against several enzymes including glucosidase and tyrosinase .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantStrong free radical scavenging
AnticancerInduced apoptosis in pancreatic cancer cells
Enzyme InhibitionSignificant inhibition of cholinesterases

Q & A

Q. What are the key synthetic steps and critical conditions for preparing N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide?

The synthesis typically involves:

Oxadiazole Ring Formation : Cyclocondensation of hydrazine derivatives with carbon disulfide or substituted carboxylic acids under alkaline conditions (e.g., KOH in ethanol) .

Coupling Reactions : Amide bond formation between the oxadiazole intermediate and cyclopropanecarboxylic acid derivatives using coupling agents like EDC/HOBt .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol.

Q. Critical Conditions :

  • Temperature control (60–80°C for cyclocondensation, room temperature for coupling).
  • Solvent choice (ethanol for solubility, DMF for high-temperature reactions) .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry of the oxadiazole ring (e.g., ¹H NMR: δ 8.2–8.5 ppm for oxadiazole protons) and cyclopropane geometry .
  • Infrared Spectroscopy (IR) : Detect carboxamide C=O stretch (~1650–1680 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peak (e.g., m/z ~313–410 depending on substituents) and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions may arise from:

  • Purity Variability : Impurities (>5%) in commercial samples can skew bioassay results. Validate purity via HPLC before testing .
  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Standardize protocols using positive controls (e.g., known enzyme inhibitors) .
  • Structural Analogues : Compare activity with structurally similar compounds (e.g., benzothiophene or thiadiazole derivatives) to identify pharmacophore contributions .

Q. Example Data Comparison :

StudyTarget Activity (IC₅₀)PurityCell Line
A12 μM (Kinase X)98%HEK293
B>50 μM (Kinase X)90%HeLa

Q. What computational strategies are effective for predicting target interactions and optimizing bioactivity?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) or receptors. Focus on the oxadiazole ring’s hydrogen-bonding potential .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., chloro vs. methyl groups) with activity trends. For example, electron-withdrawing groups enhance kinase inhibition .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize candidates for synthesis .

Q. How can solubility challenges be addressed without compromising pharmacological activity?

  • Structural Modifications : Introduce hydrophilic groups (e.g., -OH, -NH₂) at the cyclopropane or tetrahydronaphthalene moieties .
  • Formulation Strategies : Use co-solvents (e.g., PEG 400) or nanoemulsions to improve aqueous solubility (e.g., from 45.5 μg/mL to >200 μg/mL) .
  • Prodrug Design : Mask the carboxamide as an ester or glycoside for enhanced absorption .

Q. What methodologies are recommended for assessing in vivo toxicity and pharmacokinetics?

  • Acute Toxicity Studies : Dose escalation in rodent models (e.g., 10–100 mg/kg) with monitoring of liver/kidney biomarkers (AST, ALT, creatinine) .
  • Pharmacokinetic Profiling :
    • Caco-2 Assays : Predict intestinal absorption (Papp >1 × 10⁻⁶ cm/s indicates good bioavailability).
    • Microsomal Stability : Incubate with liver microsomes to estimate metabolic half-life (t₁/₂ >30 min preferred) .

Q. How do researchers validate target engagement in cellular models?

  • Cellular Thermal Shift Assay (CETSA) : Confirm compound binding to the target protein by measuring thermal stability shifts .
  • Knockdown/Overexpression Models : Compare activity in CRISPR-Cas9 knockout cells vs. wild-type to verify target specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.